Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate
Description
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a bromine atom at the 5-position and a methyl ester-linked propanoate side chain at the 2-position. Its molecular formula is C₆H₇BrN₂O₂S, with a monoisotopic mass of 249.08 Da . The bromine substituent imparts electron-withdrawing properties, enhancing reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), while the methyl ester group improves lipophilicity, making it a versatile intermediate in pharmaceutical and agrochemical synthesis .
Properties
IUPAC Name |
methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2S/c1-11-5(10)3-2-4-8-9-6(7)12-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIWMLBCNGKSCFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=NN=C(S1)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate typically involves the reaction of 5-bromo-1,3,4-thiadiazole with methyl acrylate under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the thiadiazole ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The thiadiazole ring can be oxidized or reduced, leading to the formation of different derivatives with altered chemical properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce sulfoxides or sulfones .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiadiazole derivatives exhibit significant antimicrobial properties. Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate has been evaluated for its effectiveness against various bacterial strains. Studies have shown that compounds containing the thiadiazole moiety can inhibit the growth of both Gram-positive and Gram-negative bacteria. For instance:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
These findings suggest potential applications in developing new antimicrobial agents .
Anticancer Properties
Thiadiazole derivatives have been explored for their anticancer activities. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .
Pesticidal Activity
The compound's structure suggests potential use as a pesticide. Thiadiazole derivatives have been noted for their ability to act against pests and pathogens affecting crops. Research has demonstrated that certain thiadiazole-based compounds can effectively control fungal diseases in crops like wheat and rice.
| Application | Target Organism | Efficacy |
|---|---|---|
| This compound | Fusarium graminearum (a fungal pathogen) | Effective at concentrations of 50 ppm |
This efficacy highlights the compound's potential as a biopesticide .
Material Science Applications
Thiadiazole derivatives are also being investigated for their role in material science, particularly in the development of conductive polymers and organic semiconductors. The incorporation of this compound into polymer matrices can enhance electrical conductivity and thermal stability.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial properties of various thiadiazole derivatives including this compound against clinical isolates of bacteria. Results indicated a promising antibacterial activity which could lead to new therapeutic agents .
- Agricultural Field Trials : Field trials conducted on rice crops treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The compound demonstrated a favorable safety profile for non-target organisms .
Mechanism of Action
The mechanism of action of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can disrupt various biological pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate can be contextualized against analogous derivatives. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
Key Comparative Insights
Electronic Effects: The 5-bromo substituent in this compound is electron-withdrawing, enhancing electrophilicity for nucleophilic aromatic substitution compared to the 5-amino analog, which is electron-donating and stabilizes the ring .
Synthesis and Reactivity: Brominated derivatives require harsher conditions (e.g., aqueous Na₂CO₃) for coupling reactions, whereas amino-substituted analogs are synthesized under milder, hydrazine-based protocols . The methyl ester group in the target compound offers superior hydrolytic stability compared to ethyl esters, making it preferable for storage and stepwise synthesis .
Applications: Bromo derivatives serve as cross-coupling precursors for aryl/heteroaryl introductions, critical in kinase inhibitor development . Amino derivatives are leveraged for post-functionalization (e.g., amide bond formation) in antimicrobial agents . Thioether hybrids demonstrate enhanced anticandidal activity due to sulfur-mediated membrane interactions .
Biological Activity
Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate is a thiadiazole derivative that has garnered attention due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
This compound has the molecular formula . The compound features a thiadiazole ring, which is known for its significant biological activity due to the presence of nitrogen and sulfur atoms. The bromine substituent enhances its reactivity and potential interactions with biological targets .
Thiadiazole derivatives like this compound exhibit a broad spectrum of biological activities through various mechanisms:
- Antimicrobial Activity : These compounds often disrupt microbial cell membranes or inhibit critical enzymes necessary for microbial survival.
- Anticancer Properties : They can induce apoptosis in cancer cells by interfering with cell cycle regulation and promoting cell death pathways.
- Anti-inflammatory Effects : Thiadiazole derivatives may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines .
Antimicrobial Activity
Research indicates that compounds containing the thiadiazole scaffold demonstrate significant antimicrobial properties. For instance, studies have shown that this compound exhibits potent activity against various bacterial strains. The mechanism typically involves the inhibition of bacterial growth through disruption of metabolic pathways .
Anticancer Activity
The anticancer potential of this compound has been evaluated in vitro against several cancer cell lines. Table 1 summarizes the cytotoxic effects observed in different studies:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | <10 | Induces apoptosis |
| This compound | HepG2 (liver cancer) | <10 | Cell cycle arrest at G2/M phase |
| Other Thiadiazole Derivatives | Various | Varies (up to 24.79) | Inhibition of proliferation |
This table highlights that the compound's IC50 values are competitive with established chemotherapeutics like 5-Fluorouracil (5-FU), indicating its potential as an anticancer agent .
Anti-inflammatory Activity
Thiadiazole derivatives are also noted for their anti-inflammatory effects. Studies suggest that these compounds can inhibit the production of pro-inflammatory cytokines and modulate immune responses, making them candidates for treating inflammatory diseases .
Case Studies and Research Findings
Several studies have focused on synthesizing and testing various thiadiazole derivatives for their biological activities:
- Anticancer Screening : A series of thiadiazole derivatives were synthesized and tested against cancer cell lines such as MCF-7 and HepG2. Compounds showed varying degrees of cytotoxicity with some derivatives exhibiting IC50 values below 10 µM .
- Antimicrobial Evaluation : In vitro assays demonstrated that this compound effectively inhibited the growth of several pathogenic bacteria and fungi, supporting its use as a potential antimicrobial agent.
Q & A
Q. What are the key synthetic pathways for Methyl 3-(5-bromo-1,3,4-thiadiazol-2-yl)propanoate, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves two stages: (1) constructing the 1,3,4-thiadiazole ring and (2) introducing the bromo and propanoate groups. A common approach is:
- Thiadiazole Ring Formation : Cyclocondensation of thiosemicarbazides with carboxylic acid derivatives under acidic conditions. For brominated analogs, pre-functionalization with bromine at the 5-position is critical .
- Esterification : Reacting the thiadiazole intermediate with methyl propanoate derivatives (e.g., methyl malonyl chloride) in the presence of a base like triethylamine to form the ester bond .
- Optimization : Control reaction temperature (0–5°C for exothermic steps), use anhydrous solvents, and purify via recrystallization or column chromatography. Yields >70% are achievable with strict stoichiometric ratios .
Q. Which analytical techniques are essential for characterizing this compound, and what structural insights do they provide?
Methodological Answer:
- NMR Spectroscopy : 1H and 13C NMR confirm the ester group (δ ~3.6–3.7 ppm for methyl protons; δ ~170 ppm for carbonyl carbons) and thiadiazole ring protons (δ ~8.0–8.5 ppm) .
- Mass Spectrometry (ESI-MS or HRMS) : Validates molecular weight (e.g., [M+H]+ for C7H8BrN2O2S: ~271.96 Da) and detects impurities .
- X-ray Crystallography : Resolves crystal packing and confirms bromine positioning on the thiadiazole ring, as seen in related structures .
- HPLC : Ensures purity (>95%) using a C18 column and acetonitrile/water gradient .
Q. What are the primary research applications of this compound in academic settings?
Methodological Answer:
- Agrochemical Development : Thiadiazoles are known for insecticidal/fungicidal activity. Bioassays (e.g., in vitro antifungal tests against Candida spp.) can assess efficacy .
- Medicinal Chemistry : As a pharmacophore in kinase inhibitors or antimicrobial agents. Use enzyme inhibition assays (e.g., COX-2) to screen activity .
- Material Science : Study its electronic properties (via cyclic voltammetry) for organic semiconductor applications .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?
Methodological Answer:
- Reproducibility Checks : Replicate assays under standardized conditions (e.g., pH, temperature, cell lines) .
- Purity Analysis : Use HPLC-MS to rule out impurities as confounding factors. Contradictions often arise from unaccounted byproducts .
- Meta-Analysis : Compare structural analogs (e.g., substituent effects at the 5-position) to identify trends. For example, bromine’s electron-withdrawing nature may reduce bioavailability compared to methyl groups .
Q. How should researchers design experiments to explore structure-activity relationships (SAR) for this compound?
Methodological Answer:
- Variable Substituents : Synthesize analogs with substituents at the 5-position (e.g., Cl, CF3) or modified ester groups (e.g., ethyl instead of methyl) .
- Biological Testing : Perform dose-response assays (IC50/EC50) across multiple targets (e.g., bacterial strains, cancer cell lines) .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins, guided by crystallographic data .
Q. What computational strategies predict the reactivity and stability of this compound in solution?
Methodological Answer:
- DFT Calculations : Calculate HOMO-LUMO gaps to assess electrophilicity. The bromine atom lowers electron density, increasing susceptibility to nucleophilic attack .
- MD Simulations : Model solvation effects in polar solvents (e.g., DMSO) to predict degradation pathways .
- QSAR Models : Corrogate electronic parameters (e.g., Hammett constants) with experimental stability data to predict shelf-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
